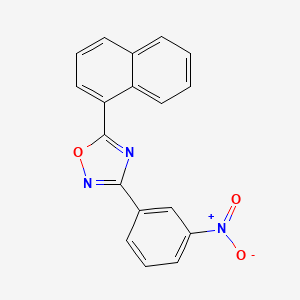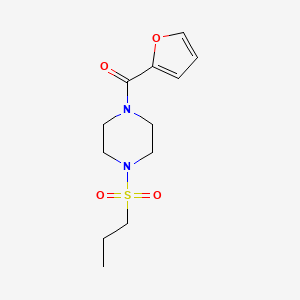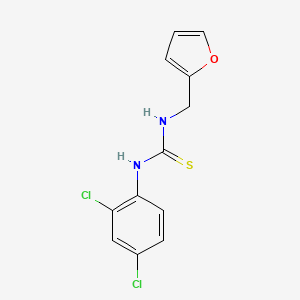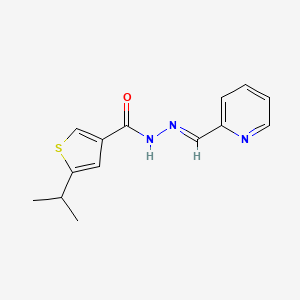
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as MPB, is a chemical compound used in scientific research. It belongs to the family of sulfonamide compounds, which have been extensively studied for their biological activities. MPB has been found to have potential applications in various fields, including cancer research, drug development, and neurobiology.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in many cancer cells and plays a critical role in regulating the pH balance of cancer cells. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in the pH of cancer cells and ultimately cell death. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to enhance the activity of certain drugs by improving their cellular uptake, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, enhance the activity of certain drugs, and enhance the activity of certain neurotransmitters. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in various fields.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied for its potential applications in various fields, which makes it a useful tool for researchers. However, there are also some limitations to using N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One potential direction is to further explore its potential applications in cancer research. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to inhibit the growth of various cancer cell lines, but its effects may vary depending on the type of cancer. Further studies are needed to determine the optimal dosage and treatment duration for N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in different types of cancer.
Another potential direction is to explore its potential applications in drug development. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been found to enhance the activity of certain drugs, but its effects may vary depending on the drug. Further studies are needed to determine the optimal combination of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and other drugs in different diseases.
Finally, there is a need to further explore the mechanism of action of N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. Although it has been found to inhibit the activity of carbonic anhydrase IX (CA IX), its effects may also involve other pathways. Further studies are needed to determine the full range of its effects and the underlying mechanisms.
Métodos De Síntesis
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with 2-pyrrolidinone in the presence of a base, such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many cancer cells. CA IX plays a critical role in regulating the pH balance of cancer cells, and its inhibition can lead to cell death.
In addition to cancer research, N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential applications in drug development. It has been found to enhance the activity of certain drugs, such as doxorubicin, by improving their cellular uptake. N-(4-methylphenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has also been studied for its potential applications in neurobiology. It has been found to enhance the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in various neurological disorders.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-4-6-14(7-5-13)18-23(21,22)16-10-8-15(9-11-16)19-12-2-3-17(19)20/h4-11,18H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLFDSEMQLONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)


![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5869476.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxyacetamide](/img/structure/B5869485.png)
![N,N-diethyl-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5869488.png)


![1-[2-(4-ethoxyphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5869511.png)
![1-(4-benzyl-1-piperazinyl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5869525.png)